molecular formula C10H4Cl3NO3 B14157611 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 302553-01-1

5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Katalognummer: B14157611
CAS-Nummer: 302553-01-1
Molekulargewicht: 292.5 g/mol
InChI-Schlüssel: DIMMLVONVUPWHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone family This compound is characterized by the presence of three chlorine atoms at positions 5, 6, and 8 on the quinoline ring, along with a carboxylic acid group at position 3 and a keto group at position 4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the chlorination of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus pentachloride or thionyl chloride. The reaction mixture is usually heated to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6,8-Trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

302553-01-1

Molekularformel

C10H4Cl3NO3

Molekulargewicht

292.5 g/mol

IUPAC-Name

5,6,8-trichloro-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H4Cl3NO3/c11-4-1-5(12)8-6(7(4)13)9(15)3(2-14-8)10(16)17/h1-2H,(H,14,15)(H,16,17)

InChI-Schlüssel

DIMMLVONVUPWHB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(C(=C1Cl)Cl)C(=O)C(=CN2)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.